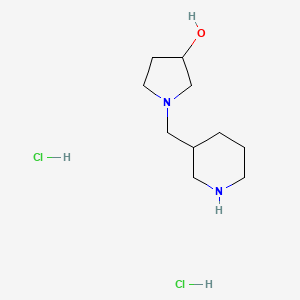

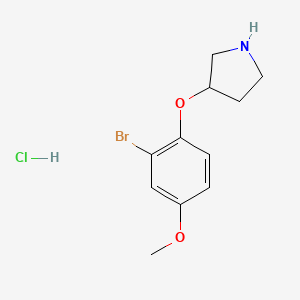

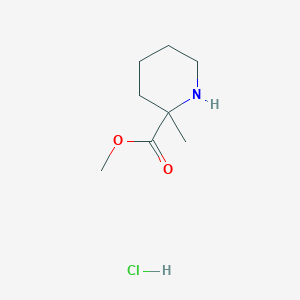

![molecular formula C13H20FN3O B1527248 4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide CAS No. 1093728-01-8](/img/structure/B1527248.png)

4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide

Overview

Description

The compound “4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide” is a complex molecule that has been studied for its various properties . It is also known as procainamide .

Synthesis Analysis

The synthesis of the “this compound” complex was achieved by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .

Molecular Structure Analysis

The solid complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of an ion-associate or ion-pair complex . The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach .

Scientific Research Applications

Molar Refraction and Polarizability Studies

Research by Sawale et al. (2016) explored the properties of a similar compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate, focusing on its antiemetic and parasympathomimetic activities. They conducted density and refractive index measurements to study molar refractivity and polarizability effects, which are essential in understanding the interaction of such compounds with biological systems R. Sawale, T. Kalyankar, R. George, S. Deosarkar, 2016.

Electrospray Mass Spectrometry

Harvey (2000) examined the electrospray and collision-induced dissociation (CID) fragmentation spectra of derivatives from N-linked glycans, including 4-amino-N-(2-diethylaminoethyl)benzamide. This study provides insights into the structural analysis and potential applications of such compounds in biochemical research, particularly in understanding the fragmentation patterns of complex molecules D. Harvey, 2000.

Drug Transformation and Excretion

Arita et al. (1970) investigated the transformation and excretion of metoclopramide, which shares a similar structure with 4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide, in rabbits. Their findings on the transformation products and excretion pathways can contribute to understanding the metabolism and pharmacokinetics of related compounds T. Arita, R. Hori, K. Ito, K. Ichikawa, T. Uesugi, 1970.

Synthesis of Novel Aromatic Polyimides

Butt et al. (2005) focused on synthesizing new aromatic polyimides using similar aminobenzamide derivatives. This research contributes to the development of materials science, highlighting the potential of such compounds in creating high-performance polymers with unique thermal and mechanical properties M. Butt, Zareen Akhtar, M. Zafar-uz-Zaman, A. Munir, 2005.

Anticonvulsant Activity Studies

Clark et al. (1984) investigated the anticonvulsant effects of a series of 4-aminobenzamides, which are structurally related to the compound . Their work contributes to the understanding of the potential therapeutic applications of such compounds in treating seizures and related neurological conditions C. Clark, M. J. Wells, R. T. Sansom, G. N. Norris, R. Dockens, W. Ravis, 1984.

Mechanism of Action

Target of Action

It’s known that the compound forms an ion-associate complex with bio-active molecules, which is crucial for understanding the interactions between bioactive molecules and receptors .

Mode of Action

The compound interacts with its targets through an ion-associate reaction . This interaction results in the formation of an ion-associate or ion-pair complex .

Result of Action

The 4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide complex has demonstrated good activity against both Gram-positive bacteria (S. aureus ATCC 29,213 and B. subtilis ATCC 10400) and yeast, including Candida albicans ATCC 10231 .

Action Environment

It’s worth noting that the compound was synthesized at room temperature, suggesting that ambient conditions may play a role in its formation .

Safety and Hazards

properties

IUPAC Name |

4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20FN3O/c1-3-17(4-2)8-7-16-13(18)11-6-5-10(15)9-12(11)14/h5-6,9H,3-4,7-8,15H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIMUSDTYMQAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

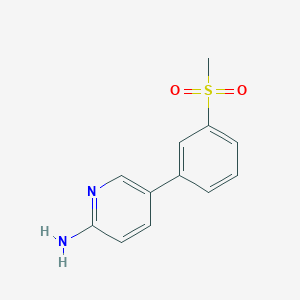

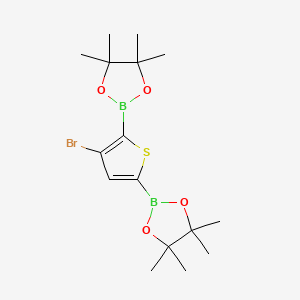

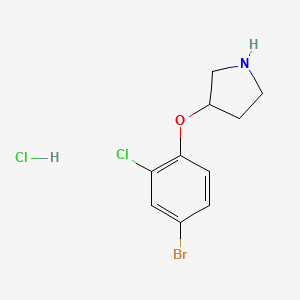

![4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1527174.png)